CYH33

Content Navigation

CAS Number

Product Name

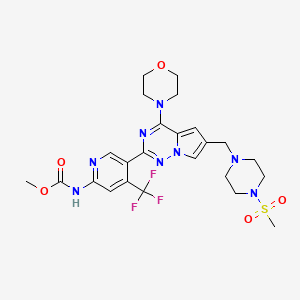

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

CYH33 (CAS 1494684-28-4), also known as Risovalisib, is an orally active, highly potent, and selective phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitor featuring a distinctive pyrrolo[2,1-f][1,2,4]triazine core[1]. In biochemical evaluations, it exhibits an IC50 of 5.9 nM against the PI3Kα isoform, demonstrating robust quantitative selectivity over PI3Kβ, PI3Kδ, and PI3Kγ . In preclinical and translational research, CYH33 is primarily procured for its ability to selectively block the PI3K/AKT/mTOR signaling pathway without the broad off-target effects associated with earlier generations of kinase inhibitors. Its high oral bioavailability (36.9%) and minimal interaction with major cytochrome P450 enzymes make it a highly reliable baseline compound for in vivo pharmacokinetic modeling, targeted therapy development, and combination regimen screening in advanced solid tumors[1].

Substituting CYH33 with generic pan-PI3K inhibitors like Buparlisib (BKM120) or Pictilisib (GDC-0941) introduces significant experimental confounding due to off-target inhibition of β, δ, and γ isoforms, which frequently leads to unacceptable cellular toxicity and obscured PI3Kα-specific mechanisms[1]. Even when compared to the first-generation FDA-approved PI3Kα inhibitor Alpelisib (BYL719), CYH33 demonstrates distinct procurement advantages; Alpelisib often requires higher dosing concentrations—with GI50 values up to 5- to 20-fold higher in certain squamous cell carcinoma models—to achieve comparable PI3K/AKT pathway suppression [2]. For procurement teams and lead investigators, utilizing CYH33 ensures tighter target engagement, superior potency in PIK3CA-mutated cell lines, and a more favorable therapeutic window when evaluating synergistic combinations with CDK4/6 or PARP inhibitors [1].

Assay Reproducibility via High Isoform Selectivity

In biochemical kinase assays, CYH33 demonstrates highly selective inhibition of PI3Kα with an IC50 of 5.9 nM. When evaluated against other class I PI3K isoforms, it exhibits IC50 values of 598 nM for PI3Kβ, 78.7 nM for PI3Kδ, and 225 nM for PI3Kγ . This represents approximately a 100-fold selectivity for PI3Kα over PI3Kβ, contrasting sharply with pan-PI3K inhibitors like Buparlisib (BKM120) which inhibit all four isoforms at low nanomolar concentrations, complicating pathway-specific research [1].

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | CYH33: 5.9 nM (PI3Kα), 598 nM (PI3Kβ) |

| Comparator Or Baseline | Buparlisib (pan-PI3K inhibitor): broad low-nM inhibition across all isoforms |

| Quantified Difference | ~100-fold selectivity for α over β for CYH33 |

| Conditions | Cell-free biochemical kinase assay |

High isoform selectivity prevents off-target toxicity and confounding variables in pathway-specific mechanistic studies, ensuring high reproducibility in laboratory workflows.

In Vitro Potency for Low-Concentration Assay Workflows

In comparative in vitro screening across 24 well-characterized esophageal squamous cell carcinoma (ESCC) cell lines, CYH33 significantly attenuated cell proliferation with a median GI50 value of 0.47 μM [1]. In direct head-to-head evaluation, the first-generation PI3Kα inhibitor Alpelisib displayed a similar inhibitory pattern but required substantially higher concentrations, yielding GI50 values 5- to 20-fold higher than those of CYH33 [1].

| Evidence Dimension | Anti-proliferative activity (GI50) |

| Target Compound Data | CYH33: Median GI50 of 0.47 μM |

| Comparator Or Baseline | Alpelisib: GI50 values 5- to 20-fold higher |

| Quantified Difference | 5x to 20x greater potency for CYH33 |

| Conditions | In vitro cell viability assay across 24 ESCC cell lines |

Procurement of CYH33 allows researchers to achieve robust PI3Kα inhibition at significantly lower concentrations, reducing solvent toxicity and preserving mainstream laboratory workflow integrity.

In Vivo Dosing Efficiency and Handling

CYH33 exhibits a highly favorable pharmacokinetic profile for in vivo mammalian studies, demonstrating an oral bioavailability of 36.9% and minimal interaction with major cytochrome P450 enzymes[1]. In murine xenograft models, oral administration of CYH33 at 20 mg/kg markedly suppressed tumor growth (e.g., T/C values of 18.0% to 42.5% in immune-competent models), outperforming Alpelisib administered at a higher dose of 50 mg/kg [2].

| Evidence Dimension | In vivo tumor growth inhibition (T/C ratio) and dosing |

| Target Compound Data | CYH33: 20 mg/kg dosing yielding superior tumor suppression |

| Comparator Or Baseline | Alpelisib: 50 mg/kg dosing yielding similar or lesser potency |

| Quantified Difference | CYH33 achieves superior or equivalent in vivo efficacy at a 2.5x lower dosage |

| Conditions | Murine triple-negative breast cancer models (4T1, PY8119, EMT6) |

The superior oral bioavailability and lower effective in vivo dose of CYH33 reduce animal cohort compound consumption and minimize handling-related systemic toxicity during prolonged preclinical studies.

Formulation Compatibility in Synergistic Drug Screening

CYH33 is highly suitable for combination formulation studies, particularly with CDK4/6 inhibitors like PD0332991 (Palbociclib). In KRAS-mutated non-small cell lung cancer (NSCLC) models, co-treatment with 1 μM CYH33 and 1 μM PD0332991 induced significant G1 phase arrest and blocked Rb phosphorylation to a much greater extent than either agent alone[1]. This synergistic profile contrasts with pan-PI3K inhibitors, which often exhibit overlapping toxicities that limit their use in multi-drug formulations [1].

| Evidence Dimension | Cell cycle arrest and Rb phosphorylation suppression |

| Target Compound Data | CYH33 + PD0332991: Synergistic G1 arrest |

| Comparator Or Baseline | Single-agent CYH33 or Pan-PI3K combinations (toxicity limited) |

| Quantified Difference | Enhanced suppression of Rb phosphorylation without compounding off-target toxicity |

| Conditions | KRAS-mutated NSCLC cell lines treated for 72 hours |

For procurement teams designing combination therapy screens, CYH33 provides a well-tolerated, highly specific PI3Kα backbone that readily synergizes with cell cycle inhibitors.

Preclinical Development of Targeted Therapies for PIK3CA-Mutated Solid Tumors

Due to its ~100-fold selectivity for PI3Kα over PI3Kβ, CYH33 is a highly effective choice for establishing baseline efficacy in PIK3CA-mutated breast, ovarian, and squamous cell carcinoma models . It provides a cleaner mechanistic readout than pan-PI3K inhibitors like Buparlisib, making it essential for target validation workflows.

Combination Screening Assays with Cell Cycle and PARP Inhibitors

CYH33's high formulation compatibility and lack of overlapping off-target toxicity make it a reliable backbone for synergistic screening[1]. It is frequently procured to evaluate combination regimens with CDK4/6 inhibitors (e.g., Palbociclib) in KRAS-mutated models or PARP inhibitors in homologous recombination-proficient tumors.

In Vivo Pharmacokinetic and Pharmacodynamic Modeling

With an oral bioavailability of 36.9% and a potent active metabolite (I27), CYH33 is highly suited for in vivo mammalian studies [2]. Its ability to achieve superior tumor suppression at lower doses (e.g., 20 mg/kg) compared to Alpelisib reduces compound consumption and improves handling efficiency in large-scale animal cohorts.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

Explore Compound Types